Dihydroaeruginoic acid Dihydroaeruginoic acid Dihydroaeruginoic acid is an antibiotic originally isolated from P. fluorescens. It has antimicrobial activity in a disc assay against R. solani, P. ultimum, B. cinera, S. rolfsii, C. gloeosporioide, F. oxysporum, and S. tritici fungi as well as B. subtilis, E. herbicola, and S. albus bacteria when used at a concentration of 200 μg/disc.
2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid is a monocarboxylic acid consisting of 2-(2-hydroxyphenyl)-4,5-dihydrothiazole having a carboxy group at the 4-position. It is a monocarboxylic acid and an imidothioate.
Dihydroaeruginoic acid is a natural product found in Zymoseptoria tritici with data available.
Brand Name: Vulcanchem
CAS No.: 143209-04-5
VCID: VC20789132
InChI: InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)
SMILES: C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

Dihydroaeruginoic acid

CAS No.: 143209-04-5

Cat. No.: VC20789132

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Dihydroaeruginoic acid - 143209-04-5

Specification

Description Dihydroaeruginoic acid is an antibiotic originally isolated from P. fluorescens. It has antimicrobial activity in a disc assay against R. solani, P. ultimum, B. cinera, S. rolfsii, C. gloeosporioide, F. oxysporum, and S. tritici fungi as well as B. subtilis, E. herbicola, and S. albus bacteria when used at a concentration of 200 μg/disc.
2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid is a monocarboxylic acid consisting of 2-(2-hydroxyphenyl)-4,5-dihydrothiazole having a carboxy group at the 4-position. It is a monocarboxylic acid and an imidothioate.
Dihydroaeruginoic acid is a natural product found in Zymoseptoria tritici with data available.
CAS No. 143209-04-5
Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)
Standard InChI Key QIAOTLJJULDKAX-UHFFFAOYSA-N
Isomeric SMILES C1C(NC(=C2C=CC=CC2=O)S1)C(=O)O
SMILES C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O
Canonical SMILES C1C(NC(=C2C=CC=CC2=O)S1)C(=O)O
Appearance Yellow to tan solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator